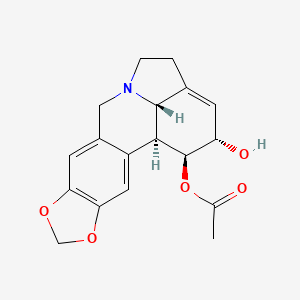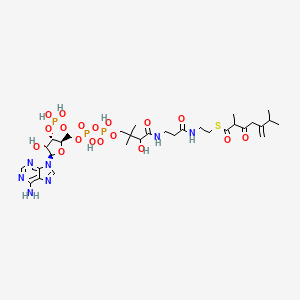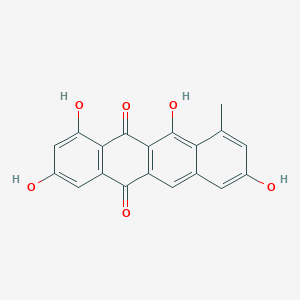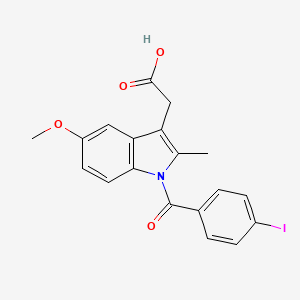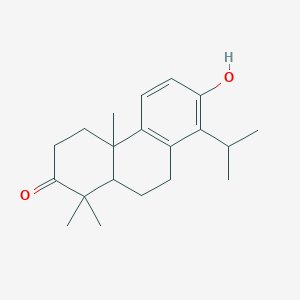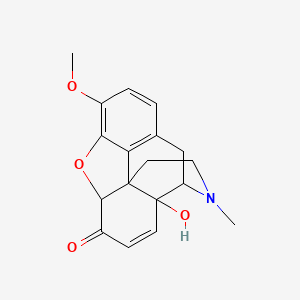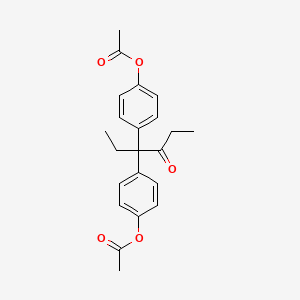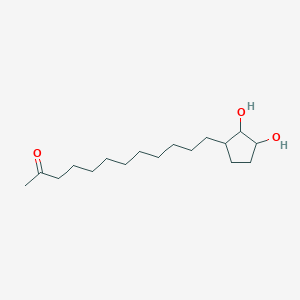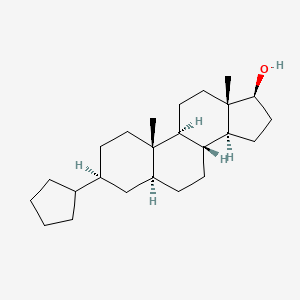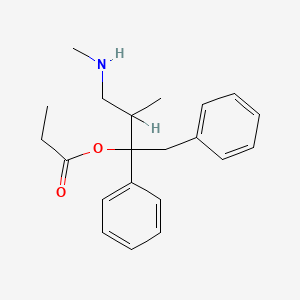
Norpropoxyphene
Vue d'ensemble
Description
Norpropoxyphene is a major metabolite of the opioid analgesic drug dextropropoxyphene . It is responsible for many of the side effects associated with the use of this drug, especially the unusual toxicity seen during dextropropoxyphene overdose .
Synthesis Analysis
Norpropoxyphene is primarily metabolized to norpropoxyphene in humans through N-demethylation . In most methods, the analysis of norpropoxyphene involves a strong base-catalyzed conversion to norpropoxyphene amide to help improve the chromatography . The solution behavior of norpropoxyphene in the presence and absence of base was examined by HPLC, LC/MS, and 1H NMR . The results support the formation of a cyclic intermediate in solution .
Molecular Structure Analysis
The molecular formula of Norpropoxyphene is C21H27NO2 . The molecular weight is 325.445 . The IUPAC name is (2S,3R)-3-Methyl-4-(methylamino)-1,2-diphenylbutan-2-yl propanoate .
Chemical Reactions Analysis
Propoxyphene and its major metabolite, norpropoxyphene, have been quantitated in tissue specimens obtained from autopsies of people suspected of dying from propoxyphene overdosage . Gas-chromatographic determination of both propoxyphene and norpropoxyphene is essential because the blood concentration of the parent drug should be about 1.0 mg/liter or greater to attribute a death to the drug .
Physical And Chemical Properties Analysis
Norpropoxyphene is an odorless, white crystalline solid with a bitter taste . It is very slightly soluble in water and soluble in methanol, ethanol, chloroform, and acetone .
Applications De Recherche Scientifique
Detection in Breastfed Neonates : Norpropoxyphene, along with Dextropropoxyphene, has been studied for its presence in breastfed neonates. Using liquid chromatography-tandem mass spectrometry, researchers detected these compounds in the hair of both mothers and infants, highlighting the potential risks of breastfeeding while on medication (Rigourd et al., 2008).
Determination in Autopsy Material : Norpropoxyphene has been identified in various autopsy materials, indicating its potential use in forensic toxicology. A method for the simultaneous determination of Dextropropoxyphene and Norpropoxyphene in such materials has been developed, using gas-liquid chromatography (Christensen, 2009).
Detection in Human Urine : A study presented a method for measuring Norpropoxyphene in human urine using liquid chromatography-tandem mass spectrometry. This method helps in differentiating between Norpropoxyphene and its dehydrated rearrangement product, important for analytical quantitation in medical examinations (Crews et al., 2009).
Kinetics in Humans : The kinetics of Dextropropoxyphene and Norpropoxyphene were studied in healthy male subjects. This research provides insights into the elimination half-life and plasma clearance of these compounds, useful for understanding their behavior in the human body (Brøsen et al., 2004).
In Vitro Metabolism Studies : The metabolism of Propoxyphene, leading to Norpropoxyphene, has been explored in the rat liver. This study enhances the understanding of the metabolic pathways of Norpropoxyphene, which is vital for drug development and toxicity studies (Hermansson et al., 2009).
Cardio-respiratory Toxicity Studies : Research on the cardio-respiratory toxicity of Norpropoxyphene in rabbits indicates its impact on the cardiovascular system, differentiating its effects from those of Propoxyphene. Such studies are crucial for understanding the safety profile of the drug (Lund-Jacobsen, 2009).
Safety And Hazards
Norpropoxyphene is responsible for many of the side effects associated with the use of dextropropoxyphene, especially the unusual toxicity seen during dextropropoxyphene overdose . It has weaker analgesic effects than dextropropoxyphene itself, but is a relatively potent pro-convulsant and blocker of sodium and potassium channels . This can lead to heart failure following even relatively minor overdoses .
Orientations Futures
Due to the risk of cardiac arrhythmias and overdose, possibly leading to death, dextropropoxyphene has been withdrawn from the market in Europe and the United States . The toxicity of norpropoxyphene makes dextropropoxyphene up to 10 times more likely to cause death following overdose compared to other similar mild opioid analgesics . Therefore, the use of dextropropoxyphene should be avoided where possible .
Propriétés
IUPAC Name |
[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKACRWYHQXOSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10273960 | |
| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norpropoxyphene | |
CAS RN |
3376-94-1, 66796-40-5 | |
| Record name | Norpropoxyphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norpropoxyphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066796405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norpropoxyphene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






